molecular formula C17H23N3O2S2 B2693909 5-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049388-09-1

5-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2693909
CAS RN: 1049388-09-1
M. Wt: 365.51
InChI Key: GCCNFXMZJRFSNH-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . It shows a variety of properties and applications .

Scientific Research Applications

Cerebrovascular and Anticonvulsant Applications

Cerebrovasodilatation and Anticonvulsant Activity

A study describes a series of thiophene sulfonamides showing promise in increasing cerebral blood flow and exhibiting anticonvulsant activities. Specifically, sulfones within this category demonstrated significant efficacy, with one compound notably enhancing cerebral circulation without inducing diuresis at low dosages (Barnish et al., 1981).

Drug Metabolism and Bioconversion

Preparation of Mammalian Metabolites

Research on biaryl-bis-sulfonamide derivatives, such as LY451395, highlights their potentiation of AMPA receptors and their extensive metabolism in preclinical studies. A microbial-based biocatalytic system was utilized to produce and structurally characterize several mammalian metabolites, supporting the application of such compounds in clinical investigations (Zmijewski et al., 2006).

Antimicrobial and Antibacterial Activity

Synthesis of New Heterocyclic Compounds

The development of new heterocyclic compounds containing a sulfonamido moiety has shown potential as antibacterial agents. Notably, modifications to these compounds have led to significant antibacterial activity, demonstrating the versatility and potential efficacy of sulfonamido-containing heterocycles in combating microbial resistance (Azab et al., 2013).

Ocular Hypotensive Activity

Topical Ocular Hypotensive Agents

Studies have identified thiophene sulfonamides as effective topical ocular hypotensive agents for glaucoma treatment. By optimizing the chemical structure for carbonic anhydrase inhibition and minimizing pigment binding, researchers have developed compounds with potential for glaucoma therapy (Prugh et al., 1991).

Mechanism of Action

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

Thiophene-based analogs continue to attract interest from scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds.

properties

IUPAC Name

5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-15-7-8-17(23-15)24(21,22)18-9-10-19-11-13-20(14-12-19)16-5-3-2-4-6-16/h2-8,18H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCNFXMZJRFSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide

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